molecular formula C18H30BN3O4 B14043627 (R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester

(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester

Cat. No.: B14043627
M. Wt: 363.3 g/mol
InChI Key: UGRBPQOLHPUGDY-GFCCVEGCSA-N
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Description

®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility, making it a valuable building block in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester typically involves the reaction of a boronic acid derivative with pinacol in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of aryl or vinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester is widely used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it an ideal candidate for various coupling reactions .

Biology and Medicine

In biological and medicinal research, this compound is used in the development of new pharmaceuticals. Its ability to form stable complexes with biological molecules makes it valuable in drug design and discovery .

Industry

In the industrial sector, ®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester is used in the production of advanced materials and polymers. Its unique properties contribute to the development of high-performance materials with specific functionalities .

Mechanism of Action

The mechanism of action of ®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with hydroxyl or amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester stands out due to its unique structure and reactivity. The presence of the pyrazolo[1,5-A]pyrazine ring system imparts distinct chemical properties, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C18H30BN3O4

Molecular Weight

363.3 g/mol

IUPAC Name

tert-butyl (6R)-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C18H30BN3O4/c1-12-10-22-14(11-21(12)15(23)24-16(2,3)4)13(9-20-22)19-25-17(5,6)18(7,8)26-19/h9,12H,10-11H2,1-8H3/t12-/m1/s1

InChI Key

UGRBPQOLHPUGDY-GFCCVEGCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CN([C@@H](CN3N=C2)C)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(C(CN3N=C2)C)C(=O)OC(C)(C)C

Origin of Product

United States

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